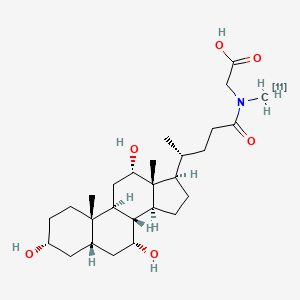![molecular formula C19H24N6O2 B10860493 [4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFI-653-N is a chemical compound used as a negative control for PFI-653, a chemical probe for Vanin-1 (VNN1). Vanin-1 is an enzyme that breaks down pantetheine into cysteamine and pantothenic acid, which is a precursor of coenzyme A. This enzyme plays a role in metabolism, oxidative stress, and inflammation, particularly in inflammatory bowel disease .
Preparation Methods
The synthetic route for PFI-653-N involves several steps, including the formation of a spirocyclic structure and the introduction of a pyrimidine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
PFI-653-N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PFI-653-N is primarily used in scientific research as a negative control for PFI-653. This allows researchers to study the specific effects of PFI-653 on Vanin-1 without interference from other variables. The compound has applications in various fields, including:
Chemistry: Used to study the chemical properties and reactions of Vanin-1 inhibitors.
Biology: Helps in understanding the biological role of Vanin-1 in metabolism and inflammation.
Medicine: Used in research related to inflammatory diseases, particularly inflammatory bowel disease.
Industry: Potential applications in the development of new therapeutic agents targeting Vanin-1
Mechanism of Action
PFI-653-N does not have a specific mechanism of action as it is a negative control compound. PFI-653, the related chemical probe, inhibits Vanin-1 by binding to its active site, preventing the breakdown of pantetheine into cysteamine and pantothenic acid. This inhibition affects various metabolic and inflammatory pathways .
Comparison with Similar Compounds
PFI-653-N is unique as a negative control for PFI-653. Similar compounds include other Vanin-1 inhibitors and their respective negative controls. Some of these similar compounds are:
PFI-653: The active chemical probe for Vanin-1.
Vanin-1-IN-1: Another inhibitor of Vanin-1 with similar properties
These compounds are used in research to study the role of Vanin-1 in various biological processes and to develop potential therapeutic agents targeting this enzyme.
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone |
InChI |
InChI=1S/C19H24N6O2/c1-14-16(12-23-18(24-14)22-11-15-10-20-5-6-21-15)17(26)25-7-2-19(13-25)3-8-27-9-4-19/h5-6,10,12H,2-4,7-9,11,13H2,1H3,(H,22,23,24) |
InChI Key |
ZNKDYARBMJGNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCC3(C2)CCOCC3)NCC4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860425.png)


![(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B10860454.png)
![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)
![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)
![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)
![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)
![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)
